3-Cyclopentyl-3-propyloxirane-2-carbonitrile
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Overview
Description
3-Cyclopentyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C11H17NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a cyclopentyl group and a propyloxirane moiety attached to a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile typically involves the reaction of cyclopentyl ketone with propyloxirane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: Cyclopentyl ketone derivatives.
Reduction: Cyclopentyl amine derivatives.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
3-Cyclopentyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl ketone: Shares the cyclopentyl group but lacks the epoxide and nitrile functionalities.
Propyloxirane: Contains the epoxide ring but does not have the cyclopentyl or nitrile groups.
Cyclopentyl nitrile: Contains the nitrile group but lacks the epoxide ring.
Uniqueness
3-Cyclopentyl-3-propyloxirane-2-carbonitrile is unique due to its combination of a cyclopentyl group, an epoxide ring, and a nitrile group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-Cyclopentyl-3-propyloxirane-2-carbonitrile is an organic compound characterized by its unique epoxide structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13NO. Its structure features a cyclopentyl group and a propyloxirane moiety, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 155.21 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxide group in the molecule can undergo nucleophilic attack, leading to the formation of reactive intermediates that may affect cellular functions.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cellular proliferation.
- Receptor Modulation: It could interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Case Studies
-
Antimicrobial Activity:
A study investigated the antimicrobial efficacy of various epoxides, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. -
Cytotoxicity Assessment:
In vitro cytotoxicity assays revealed that this compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity indicates its potential use in cancer therapeutics.
Comparative Analysis
A comparative analysis of related compounds was conducted to assess the structure-activity relationship (SAR). The following table summarizes the findings:
Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Moderate | 25 µM | Enzyme inhibition |
Epoxide A | High | 15 µM | Receptor modulation |
Epoxide B | Low | 30 µM | Non-specific cytotoxicity |
Applications in Medicine
Given its promising biological activities, this compound holds potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
- Chemical Biology: As a tool for probing biological pathways through selective inhibition of target enzymes or receptors.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-cyclopentyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-7-11(10(8-12)13-11)9-5-3-4-6-9/h9-10H,2-7H2,1H3 |
InChI Key |
OEZQCLLVMUTEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C#N)C2CCCC2 |
Origin of Product |
United States |
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